1-Naphthyl b-D-galactopyranoside
Overview
Description
1-Naphthyl b-D-galactopyranoside is a chemical compound that consists of a naphthalene ring attached to a beta-D-galactopyranoside moiety. It is commonly used in biochemical research as a substrate for beta-galactosidase enzymes. The compound is known for its role in enzymatic assays, where it serves as a chromogenic substrate, producing a colored product upon enzymatic hydrolysis.
Mechanism of Action
Target of Action
The primary target of 1-Naphthyl b-D-galactopyranoside is the enzyme beta-galactosidase . This enzyme is responsible for the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .
Mode of Action
This compound acts as a chromogenic substrate for the beta-galactosidase enzyme . The enzyme cleaves the substrate to produce a colored product that can be quantified and visualized .
Biochemical Pathways
The action of this compound primarily affects the lactose metabolism pathway . The compound is used to gauge the activity of the beta-galactosidase enzyme, which plays a crucial role in this pathway .
Result of Action
The cleavage of this compound by beta-galactosidase results in the production of a colored product . This allows for the quantification and visualization of beta-galactosidase activity, providing crucial insights into lactose metabolism .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and pH . .
Preparation Methods
The synthesis of 1-Naphthyl b-D-galactopyranoside typically involves a multi-step reaction process. One common method includes the use of boron trifluoride as a catalyst, followed by the addition of sodium methylate in methanol . This method ensures the formation of the desired glycosidic bond between the naphthalene ring and the galactopyranoside moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Naphthyl b-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by beta-galactosidase enzymes, resulting in the release of 1-naphthol and D-galactose.
Oxidation: The naphthalene ring can be oxidized under specific conditions to form naphthoquinones.
Substitution: The compound can undergo substitution reactions on the naphthalene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include beta-galactosidase for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The major products formed from these reactions include 1-naphthol, D-galactose, and various naphthalene derivatives.
Scientific Research Applications
1-Naphthyl b-D-galactopyranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study beta-galactosidase activity.
Molecular Biology: Employed in reporter gene assays to monitor gene expression.
Medicine: Utilized in diagnostic tests for detecting beta-galactosidase activity in clinical samples.
Industry: Applied in the production of chromogenic media for microbiological testing.
The compound’s ability to produce a colored product upon enzymatic hydrolysis makes it a valuable tool in various biochemical and diagnostic applications.
Comparison with Similar Compounds
1-Naphthyl b-D-galactopyranoside can be compared with other similar compounds, such as:
2-Naphthyl beta-D-galactopyranoside: Similar structure but with the naphthalene ring attached at the 2-position.
6-Bromo-2-Naphthyl beta-D-galactopyranoside: A brominated derivative with enhanced chromogenic properties.
Alkyl beta-D-galactopyranosides: Compounds with alkyl groups attached to the galactopyranoside moiety, used in surfactant applications.
The uniqueness of this compound lies in its specific use as a chromogenic substrate for beta-galactosidase, making it a preferred choice in enzymatic assays and diagnostic tests.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-LYYZXLFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289322 | |
Record name | 1-Naphthalenyl β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41335-32-4 | |
Record name | 1-Naphthalenyl β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41335-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthyl beta-D-galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041335324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenyl β-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-naphthyl β-D-galactopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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